molecular formula C12H12O5 B12715950 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester CAS No. 46841-90-1

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester

Cat. No.: B12715950
CAS No.: 46841-90-1
M. Wt: 236.22 g/mol
InChI Key: RUGDBESIUZOJPC-VOTSOKGWSA-N
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Description

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is an organic compound that belongs to the class of esters. This compound is derived from 2-butenedioic acid, commonly known as maleic acid, and 2-phenoxyethanol. It is characterized by the presence of a double bond in the (Z)-configuration, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The ester is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-butenedioic acid, which can then participate in further biochemical reactions. The double bond in the (Z)-configuration also plays a role in its reactivity and interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (2Z)-, bis(2-phenoxyethyl) ester
  • 2-Butenedioic acid (2Z)-, isodecyl ester

Uniqueness

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is unique due to its specific esterification with 2-phenoxyethanol, which imparts distinct chemical properties and reactivity. Compared to its bis(2-phenoxyethyl) ester counterpart, the monoester has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

46841-90-1

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(E)-4-oxo-4-(2-phenoxyethoxy)but-2-enoic acid

InChI

InChI=1S/C12H12O5/c13-11(14)6-7-12(15)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+

InChI Key

RUGDBESIUZOJPC-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)O

Origin of Product

United States

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